molecular formula C18H17Br2N3O3S B2915498 1-(4-bromophenyl)-3-hydroxy-3-(4-nitrophenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide CAS No. 475091-65-7

1-(4-bromophenyl)-3-hydroxy-3-(4-nitrophenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide

Cat. No. B2915498
M. Wt: 515.22
InChI Key: OEUXCZPVVAYWOD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-bromophenyl)-3-hydroxy-3-(4-nitrophenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide is a useful research compound. Its molecular formula is C18H17Br2N3O3S and its molecular weight is 515.22. The purity is usually 95%.
BenchChem offers high-quality 1-(4-bromophenyl)-3-hydroxy-3-(4-nitrophenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-bromophenyl)-3-hydroxy-3-(4-nitrophenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Synthetic Studies

  • Compounds featuring imidazo[2,1-b][1,3]thiazole and related heterocyclic frameworks are frequently synthesized for their potential biological activities. For instance, the synthesis of imidazothiadiazole derivatives from specific acetic acid hydrazides has been investigated, revealing methods that might be applicable to the synthesis of the compound and its analogs (Güzeldemirci & Küçükbasmacı, 2010).

Potential Biological Activities

  • Heterocyclic compounds, especially those containing imidazole and thiazole rings, are explored for their antimicrobial properties. Research on various derivatives has shown promising antimicrobial activities, suggesting that compounds with similar structures could also be of interest in this area (Lamani et al., 2009).

Molecular Properties and Interactions

  • Detailed analyses of molecular properties, including quantum chemical and theoretical charge density analyses, have been conducted on related compounds. These studies provide insights into the intermolecular interactions within crystal structures, which could be relevant for understanding the chemical behavior and potential applications of the compound (Sowmya et al., 2020).

Pharmacological Potential

  • Imidazo[2,1-b]thiazole derivatives have been synthesized and assessed for their analgesic and anti-inflammatory activities, highlighting the pharmacological interest in this class of compounds. Such research underlines the potential medical applications of these molecules in pain management and inflammation reduction (Chumakov et al., 1999).

properties

IUPAC Name

1-(4-bromophenyl)-3-(4-nitrophenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN3O3S.BrH/c19-14-4-8-15(9-5-14)20-12-18(23,21-10-1-11-26-17(20)21)13-2-6-16(7-3-13)22(24)25;/h2-9,23H,1,10-12H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEUXCZPVVAYWOD-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[N+]2=C(N(CC2(C3=CC=C(C=C3)[N+](=O)[O-])O)C4=CC=C(C=C4)Br)SC1.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Br2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-bromophenyl)-3-hydroxy-3-(4-nitrophenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide

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